N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
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Overview
Description
N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its complex structure, which includes bromine, chlorine, and furan moieties. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Furan-2-carboxamide formation: The final step involves the coupling of the imidazo[1,2-a]pyridine derivative with furan-2-carboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-[6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
- N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
- N-[6,8-dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
Uniqueness
N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs
Properties
Molecular Formula |
C18H10Br2ClN3O2 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H10Br2ClN3O2/c19-11-8-13(20)16-22-15(10-3-5-12(21)6-4-10)17(24(16)9-11)23-18(25)14-2-1-7-26-14/h1-9H,(H,23,25) |
InChI Key |
WLPWQGRXTPPJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(N=C3N2C=C(C=C3Br)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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